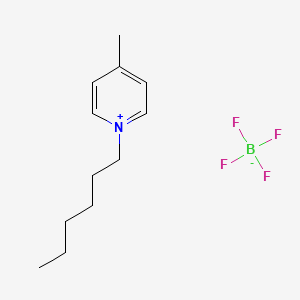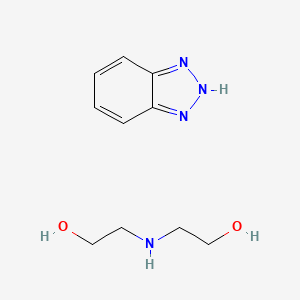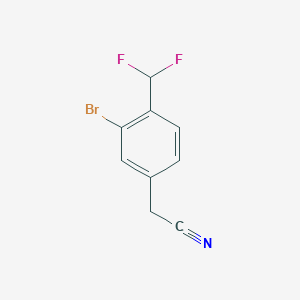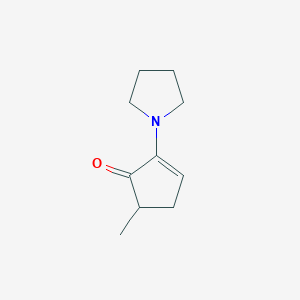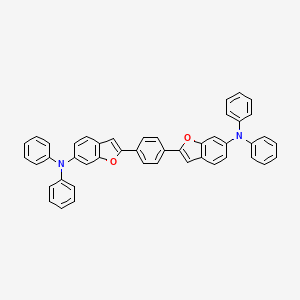
2,2'-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) is an organic compound characterized by its complex structure, which includes a phenylene core flanked by diphenylbenzofuran-6-amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) typically involves multi-step organic reactions. One common method includes the coupling of 1,4-dibromobenzene with N,N-diphenylbenzofuran-6-amine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine, in a solvent such as dimethylformamide, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, would be crucial to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electroluminescent properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) involves its interaction with specific molecular targets, such as proteins or nucleic acids, depending on its application. In the context of OLEDs, the compound functions by facilitating the transfer of electrons and holes, leading to the emission of light. The molecular pathways involved include the formation of excitons and their subsequent recombination to release energy in the form of photons.
Comparaison Avec Des Composés Similaires
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
- 2,2’-(1,4-Phenylene)bis(N,N-diphenylbenzofuran-6-amine)
Comparison: Compared to other similar compounds, 2,2’-(1,4-phenylene)bis(N,N-diphenylbenzofuran-6-amine) is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly suitable for applications in organic electronics, where precise control over electronic properties is essential.
Propriétés
Numéro CAS |
522634-64-6 |
|---|---|
Formule moléculaire |
C46H32N2O2 |
Poids moléculaire |
644.8 g/mol |
Nom IUPAC |
N,N-diphenyl-2-[4-[6-(N-phenylanilino)-1-benzofuran-2-yl]phenyl]-1-benzofuran-6-amine |
InChI |
InChI=1S/C46H32N2O2/c1-5-13-37(14-6-1)47(38-15-7-2-8-16-38)41-27-25-35-29-43(49-45(35)31-41)33-21-23-34(24-22-33)44-30-36-26-28-42(32-46(36)50-44)48(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-32H |
Clé InChI |
DULBAKLUKNGXTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(O4)C5=CC=C(C=C5)C6=CC7=C(O6)C=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


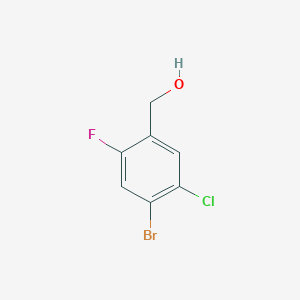
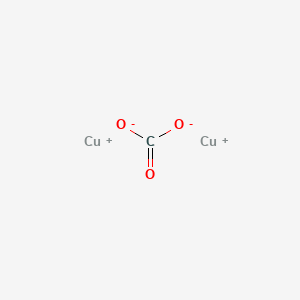
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)
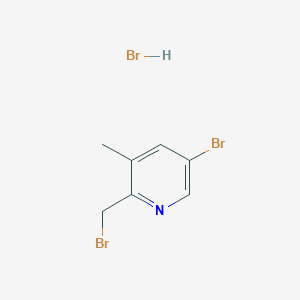
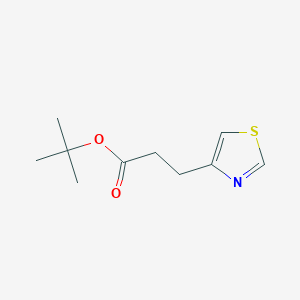
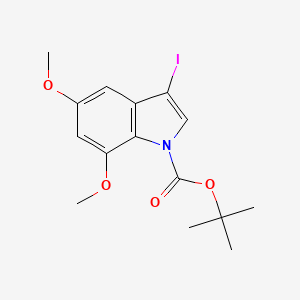
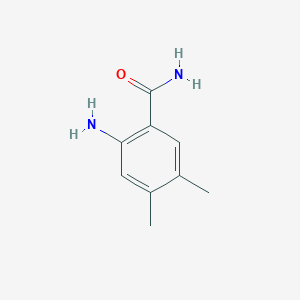
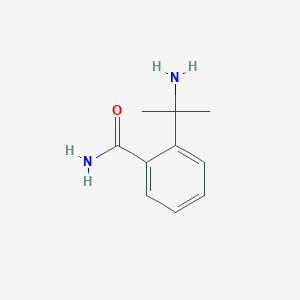
![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
